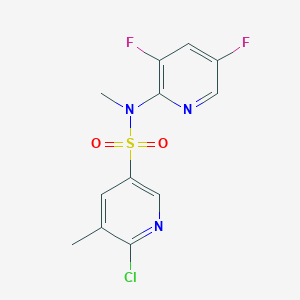
1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through various methods and tested for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators such as prostaglandins. It also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in various diseases including cancer and neurodegenerative disorders.
Biochemical and physiological effects:
1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis (programmed cell death) in cancer cells and protects neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide in lab experiments include its potent anti-inflammatory, anticancer, and neuroprotective properties. However, its limitations include its low solubility in water and the need for further studies to determine its toxicity and efficacy in vivo.
Orientations Futures
There are several future directions for research on 1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide. These include studying its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Further studies are also needed to determine its pharmacokinetics and pharmacodynamics in vivo and its potential for drug development. Additionally, research is needed to optimize its synthesis method and improve its solubility in water.
Méthodes De Synthèse
The synthesis of 1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide involves the reaction of furan-2-ylmethylamine with 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in various scientific research fields such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective properties.
Propriétés
IUPAC Name |
1-(2-chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-7-11(16)15-5-1-4-10(15)12(17)14-8-9-3-2-6-18-9/h2-3,6,10H,1,4-5,7-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNUXLZHCKMJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorophenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2659079.png)
![5-{9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-9-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2659081.png)
![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2659083.png)
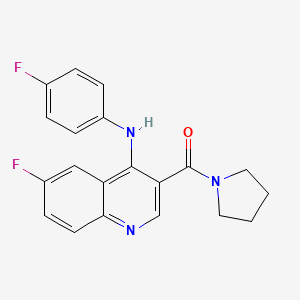
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2659086.png)
![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid](/img/structure/B2659087.png)
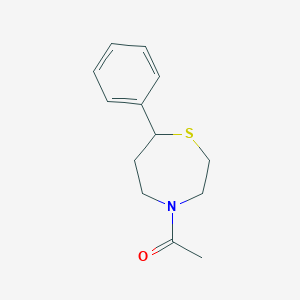
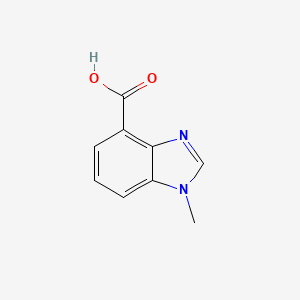
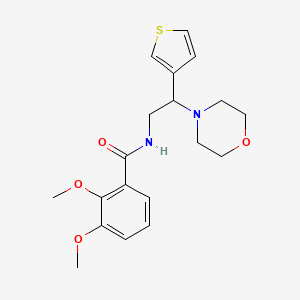
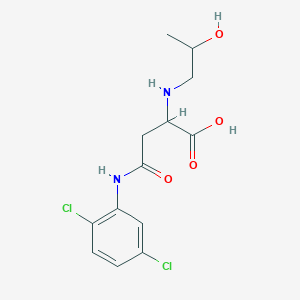
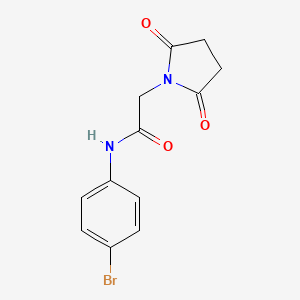
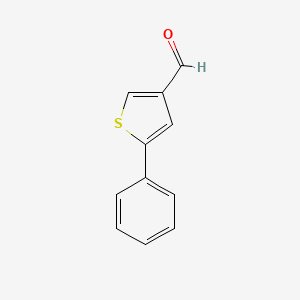
![N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2659099.png)
